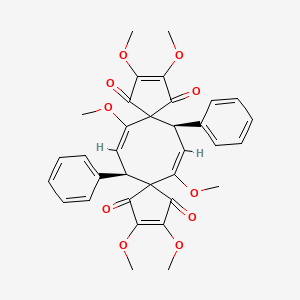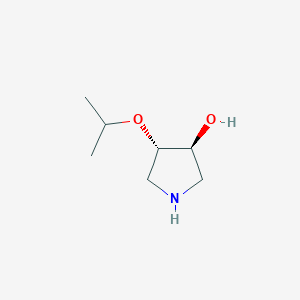
Magnolianin
Overview
Description
Magnolianin is a novel trilignan compound isolated from the bark of Magnolia obovata. It exhibits potent inhibitory activity against 5-lipoxygenase, an enzyme involved in the inflammatory response . The molecular formula of this compound is C54H50O8, and it has a molecular weight of 826.986 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnolianin is typically isolated from natural sources, particularly the bark of Magnolia obovata. The extraction process involves the use of organic solvents such as ethanol or methanol to obtain crude extracts, which are then purified using chromatographic techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Magnolia obovata bark. The process includes:
Collection and Drying: The bark is collected and dried to reduce moisture content.
Extraction: The dried bark is subjected to solvent extraction using ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques to isolate this compound.
Quality Control: The purity and quality of this compound are assessed using analytical methods such as HPLC and GC-MS.
Chemical Reactions Analysis
Types of Reactions
Magnolianin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Magnolianin has several scientific research applications:
Chemistry: Used as a reference compound in phytochemical studies and for the synthesis of novel lignan derivatives.
Biology: Studied for its role in inhibiting 5-lipoxygenase, which is involved in the inflammatory response.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and cancer.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Magnolianin exerts its effects primarily by inhibiting the enzyme 5-lipoxygenase. This enzyme is involved in the biosynthesis of leukotrienes, which are mediators of inflammation. By inhibiting 5-lipoxygenase, this compound reduces the production of leukotrienes, thereby exerting anti-inflammatory effects . The molecular targets include the active site of 5-lipoxygenase, and the pathways involved are related to the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Honokiol: A neolignan found in Magnolia species, with neuroprotective and anti-inflammatory effects.
Uniqueness of Magnolianin
This compound is unique due to its potent inhibitory activity against 5-lipoxygenase, with an IC50 value of 0.45 µM . This makes it a promising candidate for the development of anti-inflammatory and anticancer therapies. Additionally, its trilignan structure distinguishes it from other lignans like magnolol and honokiol, which have different chemical structures and biological activities .
Properties
IUPAC Name |
5-[(2S,3S)-3-[[2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H50O8/c1-6-11-35-16-22-41(23-17-35)59-48-33-40(32-46(56)52(48)57)53-51(34-58-47-27-21-38(14-9-4)29-44(47)43-28-37(13-8-3)20-26-45(43)55)62-54-49(30-39(15-10-5)31-50(54)61-53)60-42-24-18-36(12-7-2)19-25-42/h6-10,16-33,51,53,55-57H,1-5,11-15,34H2/t51-,53-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXVGDLGKOJDMY-XXWZEBKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)OC2=CC(=CC3=C2OC(C(O3)C4=CC(=C(C(=C4)OC5=CC=C(C=C5)CC=C)O)O)COC6=C(C=C(C=C6)CC=C)C7=C(C=CC(=C7)CC=C)O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=CC=C(C=C1)OC2=CC(=CC3=C2O[C@H]([C@@H](O3)C4=CC(=C(C(=C4)OC5=CC=C(C=C5)CC=C)O)O)COC6=C(C=C(C=C6)CC=C)C7=C(C=CC(=C7)CC=C)O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H50O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
827.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the biological activity of Magnolianin?
A1: While this compound itself was not found to inhibit nitric oxide production in lipopolysaccharide-activated macrophages, its structural relatives, magnolol, honokiol, and obovatol, did exhibit this activity []. These three neolignans demonstrated weak inhibition of inducible nitric oxide synthase (iNOS) enzyme activity but potently inhibited iNOS induction and nuclear factor-kappaB activation []. This suggests that this compound, being a trineolignan, may possess different biological activities yet to be explored. Further research is needed to elucidate the specific targets and downstream effects of this compound.
Q2: What is the chemical structure of this compound?
A2: The structure of this compound has been elucidated as a novel trilignan, but unfortunately, the provided abstract does not disclose the specific molecular formula, weight, or spectroscopic data []. To access this information, it is recommended to consult the full research article.
Q3: Are there any known structure-activity relationships for this compound or related compounds?
A3: Although specific SAR data for this compound is unavailable in the provided abstracts, research on related compounds from Magnolia obovata provides some insights. The study observed that the neolignans (magnolol, honokiol, and obovatol) exhibited inhibitory activity against NO production, while the trineolignan this compound and other tested compounds did not []. This suggests that the number of lignan units and their specific arrangement within the molecule might play a role in determining the activity. Further investigations are needed to confirm these preliminary observations and establish a comprehensive SAR profile for this compound and its analogues.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 8-bromo-6-oxospiro[5H-tetrazolo[1,5-a][1,4]benzodiazepine-4,4//'-piperidine]-1//'-carboxylate](/img/new.no-structure.jpg)


![4-(3-Anilino-6-methylimidazo[1,2-a]pyridin-2-yl)-2,6-dimethoxyphenol](/img/structure/B1181570.png)
![4-(3-Anilinoimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B1181571.png)
![4-(3-Anilino-5-methylimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B1181573.png)
![4-[3-(4-Methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1181574.png)
